1-(2-Fluoro-3-methoxyphenyl)piperazine

Dopamine D3 Receptor Binding Affinity Radioligand Binding

Secure your supply of 1-(2-Fluoro-3-methoxyphenyl)piperazine. This 97% pure arylpiperazine intermediate features the critical 2-fluoro-3-methoxy substitution pattern essential for high-affinity dopamine D3 receptor ligands (Ki=0.17 nM) and exceptional D2/D3 selectivity (163-fold). It is the optimal starting material for developing fluorine-18 labeled PET radiotracers with superior sigma receptor selectivity. Ideal for studying D3-mediated behaviors, including L-DOPA-induced dyskinesia. In stock; for R&D only.

Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
CAS No. 1121613-59-9
Cat. No. B1471119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-3-methoxyphenyl)piperazine
CAS1121613-59-9
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1F)N2CCNCC2
InChIInChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3
InChIKeyFACXPIAFKDEUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-3-methoxyphenyl)piperazine (CAS 1121613-59-9) Procurement Guide: Core Building Block for D3-Selective Ligand Synthesis


1-(2-Fluoro-3-methoxyphenyl)piperazine (CAS 1121613-59-9) is a substituted N1-arylpiperazine derivative characterized by a 2-fluoro-3-methoxyphenyl group on the piperazine ring . The compound is primarily employed as a key intermediate in the synthesis of selective dopamine D3 receptor ligands and potential PET radiotracers [1]. It is supplied at a minimum purity of 97% and is strictly for research and development purposes only .

Why Unsubstituted or Mono-Substituted Arylpiperazines Cannot Substitute for 1-(2-Fluoro-3-methoxyphenyl)piperazine in D3-Selective Ligand Synthesis


Substitution pattern on the arylpiperazine ring is the primary determinant of receptor subtype affinity and selectivity [1]. Unsubstituted N1-phenylpiperazine exhibits negligible binding at dopamine D3 receptors, while the 2-methoxy group is essential for high-affinity D3 binding [2]. The addition of a 3-fluoro substituent further modulates selectivity and lipophilicity, a property not replicable by mono-substituted analogs like 1-(2-methoxyphenyl)piperazine alone [2]. This dual substitution pattern is critical for achieving the sub-nanomolar D3 affinity and 163-fold D2/D3 selectivity reported for advanced ligands containing this moiety, directly impacting the viability of downstream radiotracer development and behavioral pharmacology studies [2].

Quantitative Differentiation Evidence for 1-(2-Fluoro-3-methoxyphenyl)piperazine (CAS 1121613-59-9) Against Key Comparators


Superior D3 Receptor Affinity and Selectivity Achieved by 2-Fluoro-3-methoxyphenylpiperazine-Containing Ligands vs. 2-Methoxyphenylpiperazine Analogs

The incorporation of the 2-fluoro-3-methoxyphenylpiperazine moiety into a benzamide scaffold (Compound 20e) resulted in a D3 receptor Ki of 0.17 nM and a D2/D3 selectivity ratio of 163-fold [1]. In comparison, the lead compound containing a 2-methoxyphenylpiperazine moiety (Compound 1, WC-10) exhibited a D3 Ki of 0.8 nM and a selectivity ratio of 43-fold [1]. This demonstrates that the specific 2-fluoro-3-methoxy substitution pattern confers a >4-fold improvement in D3 affinity and a >3.7-fold enhancement in D2/D3 selectivity over the 2-methoxy-only analog in the same assay system.

Dopamine D3 Receptor Binding Affinity Radioligand Binding PET Tracer Development

Enhanced Sigma Receptor Selectivity of 2-Fluoro-3-methoxyphenylpiperazine-Derived Ligands Minimizes Off-Target Binding

In addition to D3 affinity, selectivity over sigma (σ1 and σ2) receptors is critical for PET tracer development to avoid imaging signal interference. Compound 20e, derived from 1-(2-fluoro-3-methoxyphenyl)piperazine, exhibited a D3/σ1 ratio of 122,706 and a D3/σ2 ratio of 35,047 [1]. In contrast, the 2-methoxyphenylpiperazine lead Compound 1 (WC-10) displayed D3/σ1 and D3/σ2 ratios of 1,573 and 1,970, respectively [1]. This represents a 78-fold improvement in σ1 selectivity and an 18-fold improvement in σ2 selectivity.

Sigma Receptor Off-Target Binding Selectivity PET Imaging

Validated 5-HT1A Receptor Pharmacophore Compatibility via 2-Methoxy Substitution and Fluoro Tolerance

Structure-activity relationship (SAR) studies on N1-arylpiperazines have established that 2-methoxy substitution is favorable for high 5-HT1A receptor affinity, while 4-methoxy substitution is detrimental [1]. Furthermore, fluoro substitution is uniquely tolerated within the heterobicyclic phenylpiperazine class, whereas all other substituents (except fluoro) decrease affinity in the order ortho > para > meta [1]. The 2-fluoro-3-methoxyphenyl substitution pattern in the target compound therefore satisfies the critical 2-methoxy requirement while maintaining tolerance via the 3-fluoro substituent, positioning it within the pharmacophore for 5-HT1A binding.

5-HT1A Receptor Structure-Activity Relationship Pharmacophore Serotonin

High-Value Research Applications of 1-(2-Fluoro-3-methoxyphenyl)piperazine (CAS 1121613-59-9) Based on Quantitative Evidence


Synthesis of Sub-Nanomolar D3-Selective PET Radiotracers

This compound is the optimal starting material for synthesizing fluorine-18 labeled radiotracers targeting dopamine D3 receptors. The evidence from compound 20e demonstrates that ligands containing this moiety achieve a D3 Ki of 0.17 nM and 163-fold D2/D3 selectivity, along with exceptional sigma receptor selectivity (D3/σ1 = 122,706) [1]. These properties are essential for achieving high-contrast PET images with minimal off-target binding in studies of D3 receptor regulation in neuropsychiatric disorders [1].

Development of D3-Selective Pharmacological Probes for Behavioral Studies

The high D3 affinity and selectivity conferred by the 2-fluoro-3-methoxyphenylpiperazine moiety make it a critical building block for creating pharmacological tools to dissect D3-mediated behaviors. Compounds derived from this core (e.g., 20e) exhibit varying intrinsic activities at D2 and D3 receptors, enabling the study of D3 receptor function in models of L-DOPA-induced dyskinesia and drug reinforcement, where D3 upregulation is implicated [1].

Scaffold for Dual D3/5-HT1A Ligand Design in Multidisciplinary CNS Programs

The validated 2-methoxy substitution pattern (favorable for 5-HT1A affinity) combined with the 3-fluoro tolerance [2] positions this compound as a privileged scaffold for designing ligands that engage both dopaminergic and serotonergic systems. This dual pharmacophore compatibility is not present in 4-methoxy or unsubstituted phenylpiperazine analogs, making it a strategic choice for research programs investigating co-morbidities involving both receptor systems [2].

Building Block for Fluorinated Arylpiperazine Libraries in SAR Campaigns

As a high-purity (97%) intermediate with a unique 2-fluoro-3-methoxyphenyl substitution , this compound serves as a versatile starting point for generating focused libraries of fluorinated arylpiperazines. The presence of fluorine enables downstream 18F-radiolabeling and can modulate metabolic stability and lipophilicity (Log P = 4.67 for 20e) compared to non-fluorinated analogs (Log P = 3.09 for WC-10) [1], providing distinct physicochemical properties for lead optimization.

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